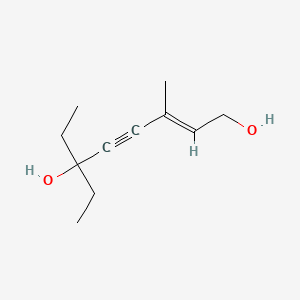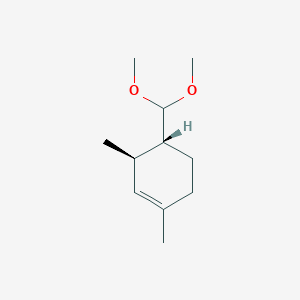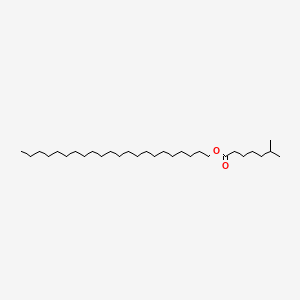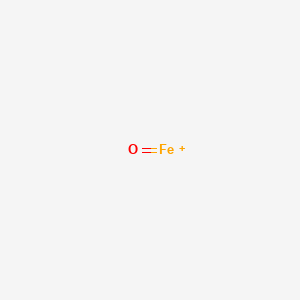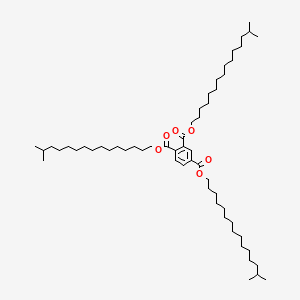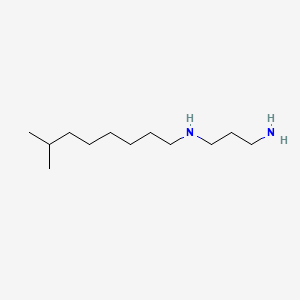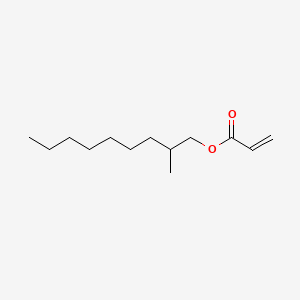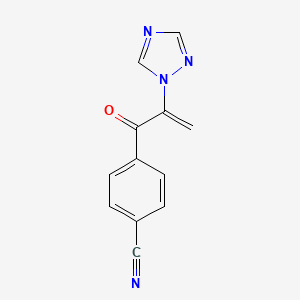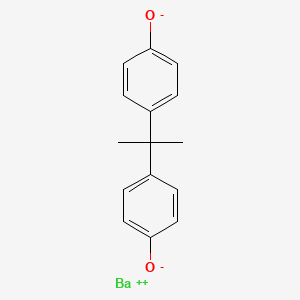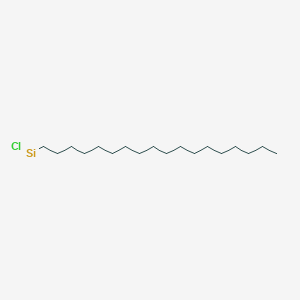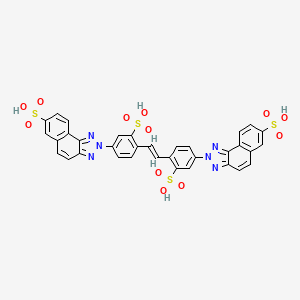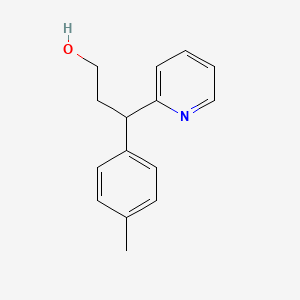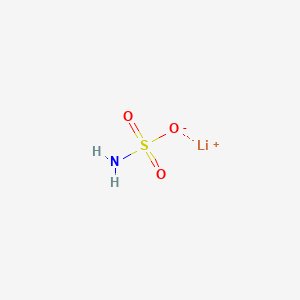
Lithium sulphamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium sulphamate is a chemical compound with the formula LiSO3NH2. It is known for its unique properties and applications in various fields, including materials science and electrochemistry. This compound has garnered attention due to its potential use in advanced battery technologies and optoelectronic applications.
準備方法
Synthetic Routes and Reaction Conditions
Lithium sulphamate can be synthesized through the reaction of lithium hydroxide (LiOH) with sulphamic acid (H3NSO3). The reaction typically occurs in an aqueous solution and can be represented by the following equation:
LiOH+H3NSO3→LiSO3NH2+H2O
The reaction is straightforward and can be carried out under ambient conditions. The resulting this compound can be purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The compound is then subjected to various purification steps, including filtration and drying, to obtain the final product.
化学反応の分析
Types of Reactions
Lithium sulphamate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium sulphate (Li2SO4) and nitrogen gas (N2).
Reduction: It can be reduced to form lithium sulphide (Li2S) and ammonia (NH3).
Substitution: this compound can participate in substitution reactions where the sulphamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products
Oxidation: Lithium sulphate (Li2SO4) and nitrogen gas (N2).
Reduction: Lithium sulphide (Li2S) and ammonia (NH3).
Substitution: Products depend on the nucleophile used in the reaction.
科学的研究の応用
Lithium sulphamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lithium compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of advanced materials, including lithium-ion batteries and optoelectronic devices
作用機序
The mechanism of action of lithium sulphamate involves its interaction with various molecular targets and pathways. In the context of battery technology, it forms a protective layer on the lithium metal anode, enhancing its stability and preventing dendrite formation. This layer improves the ionic conductivity and reduces the surface diffusion barrier, leading to better battery performance .
類似化合物との比較
Similar Compounds
Lithium sulphate (Li2SO4): Used in similar applications but lacks the unique protective properties of lithium sulphamate.
Lithium sulphide (Li2S): Another compound used in battery technology but with different electrochemical properties.
Lithium niobate (LiNbO3): Used in optoelectronics but has different structural and optical properties compared to this compound
Uniqueness
This compound stands out due to its ability to form a stable protective layer on lithium metal anodes, which is crucial for the development of high-performance batteries. Its unique combination of high ionic conductivity and low surface diffusion barrier makes it a valuable compound in advanced battery technologies .
特性
CAS番号 |
21856-68-8 |
|---|---|
分子式 |
H2LiNO3S |
分子量 |
103.1 g/mol |
IUPAC名 |
lithium;sulfamate |
InChI |
InChI=1S/Li.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 |
InChIキー |
SAPIQCCFEBULSH-UHFFFAOYSA-M |
正規SMILES |
[Li+].NS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


